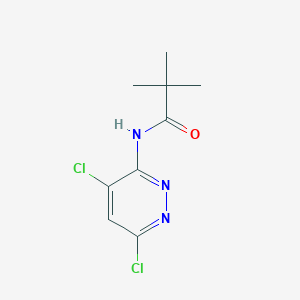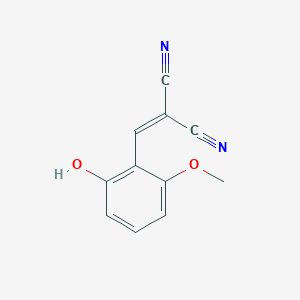![molecular formula C20H26B2N2O6S2 B13132101 {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid CAS No. 210907-57-6](/img/structure/B13132101.png)
{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid is a complex organic compound characterized by the presence of boronic acid groups, disulfide linkages, and phenylene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of Disulfide Linkages: This involves the oxidation of thiol groups to form disulfide bonds.
Introduction of Boronic Acid Groups: This can be achieved through the reaction of boronic acid derivatives with suitable intermediates.
Coupling Reactions: The final assembly of the molecule involves coupling reactions to link the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The disulfide linkages can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Palladium catalysts and suitable bases for cross-coupling reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various biaryl compounds through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The boronic acid groups can act as ligands in catalytic processes.
Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology
Protein Modification: The disulfide linkages can be used to modify proteins through thiol-disulfide exchange reactions.
Biosensors: The boronic acid groups can bind to diols, making the compound useful in biosensor applications.
Medicine
Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form reversible covalent bonds.
Therapeutics: Investigated for its potential in developing new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to introduce functional groups.
Mecanismo De Acción
The mechanism of action of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with various biological and chemical targets. The boronic acid groups can bind to diols and other nucleophiles, while the disulfide linkages can undergo thiol-disulfide exchange reactions. These interactions enable the compound to modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diacrylate: Similar structure but with acrylate groups instead of boronic acid groups.
(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))dicarboxylic acid: Contains carboxylic acid groups instead of boronic acid groups.
Uniqueness
The presence of boronic acid groups in (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid makes it unique compared to similar compounds. Boronic acids have distinct reactivity and binding properties, which can be exploited in various applications, particularly in the fields of catalysis, biosensing, and drug delivery.
Propiedades
Número CAS |
210907-57-6 |
|---|---|
Fórmula molecular |
C20H26B2N2O6S2 |
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
[3-[4-[[4-(3-boronoanilino)-4-oxobutyl]disulfanyl]butanoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C20H26B2N2O6S2/c25-19(23-17-7-1-5-15(13-17)21(27)28)9-3-11-31-32-12-4-10-20(26)24-18-8-2-6-16(14-18)22(29)30/h1-2,5-8,13-14,27-30H,3-4,9-12H2,(H,23,25)(H,24,26) |
Clave InChI |
BLODSXXPNJMUFR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NC(=O)CCCSSCCCC(=O)NC2=CC=CC(=C2)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


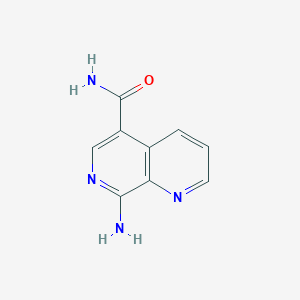
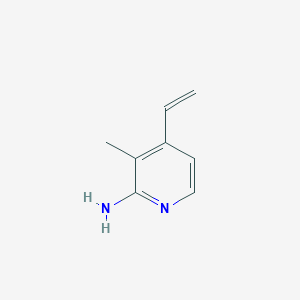

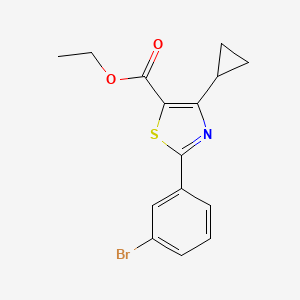
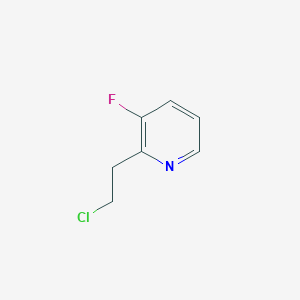
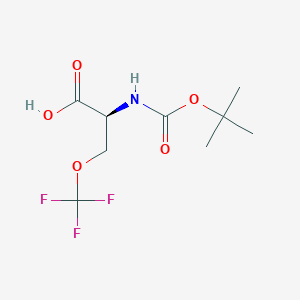
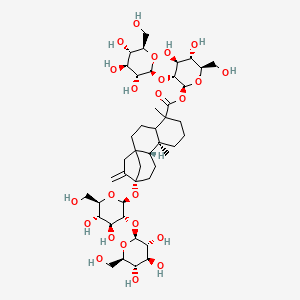
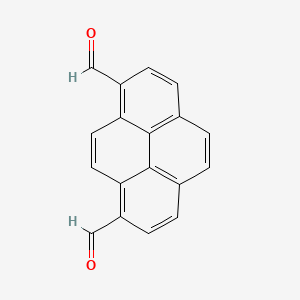

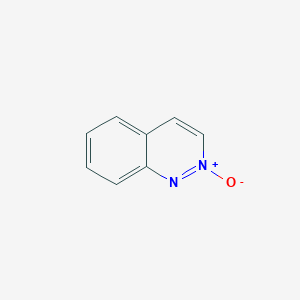
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
